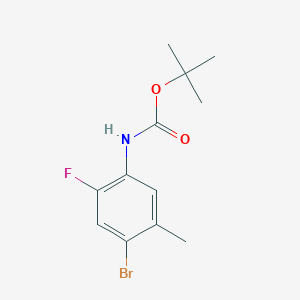

tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate

Description

tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate (CAS No. 78839-75-5) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to an aromatic ring substituted with bromo, fluoro, and methyl groups at positions 4, 2, and 5, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where Boc-protected amines are critical for selective reactivity in multi-step reactions . The presence of halogen substituents (Br, F) enhances its utility in cross-coupling reactions, while the methyl group contributes to steric and electronic modulation of the aromatic system.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-2-fluoro-5-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-7-5-10(9(14)6-8(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFPREVEXKRZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate typically involves the reaction of 4-bromo-2-fluoro-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and tert-butyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is utilized as a building block in the synthesis of various pharmaceuticals. Its bromine and fluorine substituents enhance biological activity and selectivity, making it suitable for developing targeted therapies.

Case Study: Anticancer Agents

Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. One study synthesized a series of carbamates, including this compound, which showed promising results in inhibiting cancer cell proliferation in vitro .

Agrochemical Applications

The compound plays a role in the formulation of agrochemicals, particularly as a pesticide or herbicide. Its efficacy against various pests makes it valuable for agricultural applications.

Case Study: Insecticidal Activity

A patent describes the use of similar carbamate derivatives for controlling insect pests in agriculture. The structural modifications, including the presence of the bromine and fluorine atoms, contribute to enhanced insecticidal activity against common agricultural pests .

Data Table: Comparison of Biological Activities

Material Science

In material science, this compound can be used to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

A study investigated the effects of incorporating various carbamates into polymer blends, revealing that the addition of this compound significantly improved tensile strength and thermal resistance compared to control samples without these additives .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate differ in substituent type, position, or electronic properties. Below is a detailed comparison based on similarity scores, synthetic relevance, and functional implications (Table 1).

Table 1: Structural and Functional Comparison of Analogous Carbamates

Electronic and Steric Effects

- Halogen Substitution : The target compound’s 2-fluoro and 4-bromo substituents confer distinct electronic effects. Fluorine’s electronegativity increases ring electron deficiency, facilitating electrophilic aromatic substitution at position 4. Bromine’s bulkiness at position 4 may sterically hinder ortho-directed reactions compared to tert-Butyl (2-bromo-5-methoxyphenyl)carbamate, where methoxy’s electron-donating nature activates the ring for meta-directed reactions .

- Methyl vs. Methoxy : Replacing the 5-methyl group in the target compound with methoxy (as in 654056-82-3) increases polarity and solubility but reduces metabolic stability in biological systems .

Pharmacological Relevance

Similarly, tert-Butyl (3-(4-fluoro-5-ureido-phenyl)naphthyridin-7-yl)carbamate derivatives demonstrate antiviral activity, suggesting that fluorine substitution is critical for bioactivity .

Biological Activity

tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate moiety, which is further attached to a phenyl ring substituted with bromine, fluorine, and methyl groups. The unique structural characteristics of this compound suggest significant interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.15 g/mol. The presence of halogen substituents (bromo and fluoro) on the phenyl ring can influence its reactivity and binding affinity to various biological molecules.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The carbamate group can undergo hydrolysis, leading to the release of an active amine that interacts with biological targets. Such interactions can modulate various metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development and disease treatment.

Binding Affinity

Studies have shown that the compound has notable binding affinity towards certain biological targets. For instance, its interactions with protein-ligand complexes suggest potential roles in modulating protein activity, which is crucial for therapeutic applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar carbamate compounds, revealing that derivatives exhibited activity against multidrug-resistant strains of bacteria. Although specific data for this compound were not detailed, the structural similarities suggest potential effectiveness against pathogens like Staphylococcus aureus and Mycobacterium species .

Case Study 2: Cancer Cell Proliferation

In vitro studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. For example, related compounds showed IC50 values in the nanomolar range against breast cancer cell lines, indicating strong anticancer potential. This suggests that this compound may also possess similar anticancer properties .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial Activity | Structural analogs show activity against multidrug-resistant bacteria. |

| Anticancer Properties | Inhibition of cancer cell proliferation observed in related compounds with similar structures. |

| Pharmacokinetics | Moderate bioavailability and favorable metabolic stability suggested by studies on similar compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-bromo-2-fluoro-5-methylphenyl)carbamate, and how can reaction efficiency be optimized?

- Methodology :

- Coupling Agents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-Diisopropylethylamine) in dry DMF to activate the carboxylic acid intermediate. Stir under inert gas (e.g., argon) for 4 hours to ensure complete reaction .

- Workup : Quench with water and saturated NaHCO₃, followed by extraction with ethyl acetate. Dry organic layers with MgSO₄ and concentrate under reduced pressure.

- Purification : Use reverse-phase flash chromatography (RP-FC) for high-purity yields (~31% reported for analogous compounds) .

- Optimization : Monitor reaction progress via TLC (Rf ~0.11 in 10% MeOH/CH₂Cl₂) and adjust stoichiometry (e.g., 1.2 eq HATU, 2.0 eq DIEA) to minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include tert-butyl protons (~1.3 ppm) and aromatic protons influenced by bromo/fluoro substituents .

- Mass Spectrometry : Use ESI-MS or HRMS to confirm molecular weight (expected ~300–350 g/mol range, depending on isotopes) .

- HPLC : Validate purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What are the critical safety considerations for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators or EU-standard P1 masks if local exhaust ventilation is insufficient .

- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents (e.g., HNO₃, KMnO₄) .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence the reactivity of this carbamate in cross-coupling reactions?

- Electronic Effects :

- The bromo group acts as a directing group for electrophilic substitution but may hinder Buchwald-Hartwig amination due to steric bulk.

- The fluoro group increases electron-withdrawing effects, potentially stabilizing intermediates in Suzuki-Miyaura couplings .

- Experimental Design :

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and ligands (XPhos, SPhos) to optimize C-Br activation .

- Use DFT calculations to model transition states and predict regioselectivity .

Q. What strategies can mitigate conflicting data on compound stability during long-term storage?

- Validation Protocol :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and NMR analysis to detect degradation (e.g., tert-butyl deprotection or hydrolysis) .

- Compare results against conflicting SDS reports; if discrepancies persist, revise storage recommendations (e.g., desiccants, inert gas) .

Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?

- Approaches :

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes). Prioritize derivatives with improved binding affinity to hydrophobic pockets .

- QSAR Models : Corporate Hammett constants (σ) for bromo (σₚ=0.23) and fluoro (σₚ=0.06) to predict electronic contributions to activity .

Data Contradiction Analysis

Q. Why do different SDS reports vary in toxicity classifications for similar carbamates?

- Root Cause : Discrepancies arise from differing test protocols (e.g., OECD vs. EPA guidelines) or incomplete data submission by suppliers.

- Resolution : Cross-reference IARC, ACGIH, and OSHA databases. If unclassified, conduct acute toxicity assays (e.g., LD₅₀ in rodents) and report findings to regulatory bodies .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Stepwise Approach :

Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water partitioning .

Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) or RP-FC for polar impurities .

Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to enhance crystal purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.